molecular formula C15H11N3O B391691 (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one CAS No. 328012-09-5

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one

Cat. No. B391691
CAS RN: 328012-09-5
M. Wt: 249.27g/mol
InChI Key: OYYVHLPZRRNXJQ-ZHACJKMWSA-N
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Description

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one, also known as BTA-PP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BTA-PP is an organic molecule that belongs to the family of benzotriazole derivatives, which are known to have a wide range of applications in various fields, including pharmaceuticals, polymers, and agriculture. In

Mechanism of Action

The mechanism of action of (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one is not fully understood, but it is believed to act as a charge transport material in organic electronic devices. (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one has a high electron affinity, which allows it to efficiently transport electrons in these devices. (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one also has a unique molecular structure that allows it to form stable charge-transfer complexes with other organic molecules, which further enhances its charge transport properties.
Biochemical and Physiological Effects:
(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one may have potential as an anticancer agent. (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, although the exact mechanism of action is not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one in lab experiments is its high purity and stability. (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one can be synthesized to a high degree of purity, which ensures that the results of experiments are reliable and reproducible. However, one of the limitations of using (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one in lab experiments is its high cost. (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one is a relatively expensive compound, which may limit its use in some experiments.

Future Directions

There are several potential future directions for the study of (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one. One area of research that shows promise is the development of (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one-based materials for use in flexible electronics. (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one has excellent mechanical properties, which make it a promising candidate for use in flexible electronic devices, such as flexible displays and sensors. Another area of research that could be explored is the use of (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one as a therapeutic agent for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one and its potential as an anticancer agent.

Synthesis Methods

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one can be synthesized through a multi-step process that involves the reaction of 1H-1,2,3-benzotriazole with various substituted benzaldehydes. The reaction is typically carried out in the presence of a base and a catalyst, such as triethylamine and piperidine. The resulting product is then purified through column chromatography to obtain pure (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one.

Scientific Research Applications

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one has been widely studied for its potential applications in various scientific fields. One of the most significant applications of (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one is in the field of organic electronics. (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one is a promising material for the development of organic light-emitting diodes (OLEDs) due to its high electron mobility and excellent photoluminescence properties. (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one has also been studied for its potential use in the field of photovoltaics, where it has shown promising results as a donor material in bulk heterojunction solar cells.

properties

IUPAC Name

(E)-1-(benzotriazol-1-yl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-15(11-10-12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16-17-18/h1-11H/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYVHLPZRRNXJQ-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26112-94-7
Record name 1-(3-Phenyl-2-propenoyl)-1H-benzotriazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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